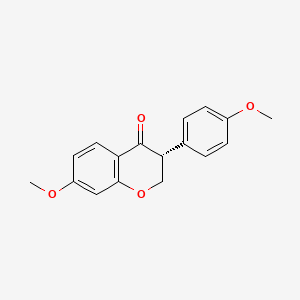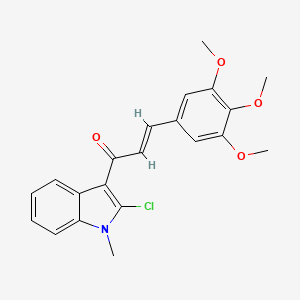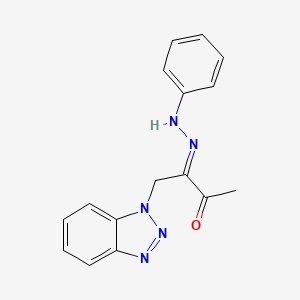![molecular formula C21H13N5OS B13370289 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13370289.png)
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a complex heterocyclic compound that integrates multiple functional groups, including benzofuran, triazolo, thiadiazole, and quinoline moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazolothiadiazole ring. The final step involves the condensation of the triazolothiadiazole intermediate with 2-chloroquinoline under reflux conditions in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can lead to various substituted quinoline or benzofuran derivatives .
科学的研究の応用
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA repair, such as PARP-1, and to induce apoptosis in cancer cells by upregulating pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes like Bcl2 . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit key bacterial enzymes .
類似化合物との比較
2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiadiazole core but differ in the substituents attached to the core structure.
Quinoline derivatives: Compounds like 2-chloroquinoline and its derivatives are structurally related and have been extensively studied for their antimalarial and anticancer activities.
Benzofuran derivatives: Compounds such as 3-methylbenzofuran and its analogs are known for their antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of pharmacological activities.
特性
分子式 |
C21H13N5OS |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
3-(3-methyl-1-benzofuran-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H13N5OS/c1-12-14-7-3-5-9-17(14)27-18(12)19-23-24-21-26(19)25-20(28-21)16-11-10-13-6-2-4-8-15(13)22-16/h2-11H,1H3 |
InChIキー |
ZVKOELIURUVOKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=NC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)
![N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370218.png)

![2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile](/img/structure/B13370229.png)


![N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide](/img/structure/B13370257.png)
![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370265.png)
![4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13370272.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B13370273.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370276.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370278.png)
![2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B13370280.png)

